![molecular formula C9H7BrClN B1522752 6-Bromoquinoline hydrochloride CAS No. 55377-26-9](/img/structure/B1522752.png)
6-Bromoquinoline hydrochloride
Overview
Description
6-Bromoquinoline hydrochloride is used as a fine chemical and pharmaceutical intermediate . It is often used as a coupling reagent .
Molecular Structure Analysis
The molecular formula of this compound is C9H7BrClN . Its average mass is 244.516 Da and its monoisotopic mass is 242.945038 Da .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It is soluble in acetone, acetonitrile, dichloromethane, ethyl acetate, and THF .Scientific Research Applications
Synthesis Studies
- Synthesis Techniques : The synthesis of 6-bromoquinoline has been a subject of various studies. Li Wei (2011) discussed synthesizing 6-bromoquinoline using the Skraup reaction, achieving a yield of 54% under certain conditions (Li Wei, 2011).
- Efficient and Selective Synthesis : Şahin et al. (2008) explored the bromination reaction of tetrahydroquinoline, leading to the efficient synthesis of tribromoquinoline and dibromo-tetrahydroquinoline. They also developed novel trisubstituted quinoline derivatives (Şahin et al., 2008).
Chemical Reactivity and Applications
- Novel Chelating Ligands : Yi Hu, Gang Zhang, and R. Thummel (2003) demonstrated the incorporation of 6-bromoquinoline into bidentate and tridentate derivatives, showcasing potential applications in forming biquinolines or 6-alkynyl derivatives (Yi Hu, Gang Zhang, R. Thummel, 2003).
- Three-Component Synthesis : Wu et al. (2010) reported a one-pot synthesis method for novel 6-bromoquinolines, demonstrating the versatility of this compound in chemical reactions (Wu et al., 2010).
- Reactivity Mapping : A study by Håheim et al. (2019) on the reactivity of the quinoline ring system with bromoquinolines provided insights into the synthesis of complex ring systems like isocryptolepine (Håheim et al., 2019).
Additional Applications
- Coupling Reactions : Benito et al. (1987) explored the coupling reaction of bromoquinolines using organonickel(0) complexes, revealing potential applications in the synthesis of biquinolines (Benito et al., 1987).
- Quinoline Derivatives : The synthesis of 6-bromo-4-iodoquinoline by Wang et al. (2015) highlights its importance as an intermediate for biologically active compounds (Wang et al., 2015).
- Fluorescent Brightening Agents : Rangnekar and Shenoy (1987) investigated the potential use of 6-bromoquinoline derivatives as fluorescent brightening agents, indicative of its utility in material sciences (Rangnekar, Shenoy, 1987).
Mechanism of Action
Target of Action
It is known that quinoline derivatives, which include 6-bromoquinoline hydrochloride, often interact with various enzymes and receptors in the body .
Mode of Action
Quinoline derivatives are generally known to interact with their targets through non-covalent interactions such as hydrogen bonding, van der waals forces, and π-π stacking .
Biochemical Pathways
Quinoline derivatives are known to be involved in a wide range of biochemical pathways, depending on their specific molecular structure and the targets they interact with .
Pharmacokinetics
The pharmacokinetic properties of a compound can significantly impact its bioavailability, which is the proportion of the drug that enters the circulation and is able to have an active effect .
Result of Action
The effects would depend on the specific targets and pathways it affects .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. These can include factors such as temperature, pH, and the presence of other molecules. For instance, it is recommended that this compound be stored in an inert atmosphere at room temperature .
Safety and Hazards
6-Bromoquinoline hydrochloride is classified with the GHS07 pictogram . The hazard statements associated with it are H302, H315, H319, and H335 . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, and ensuring adequate ventilation .
properties
IUPAC Name |
6-bromoquinoline;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN.ClH/c10-8-3-4-9-7(6-8)2-1-5-11-9;/h1-6H;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DBBDYPKQZYXQFI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CC(=C2)Br)N=C1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrClN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30675386 | |
Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
244.51 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
55377-26-9 | |
Record name | Quinoline, 6-bromo-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55377-26-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 6-Bromoquinoline--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30675386 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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